molecular formula C7H15NO B3053479 N-Ethylvaleramide CAS No. 54007-33-9

N-Ethylvaleramide

Cat. No.: B3053479
CAS No.: 54007-33-9
M. Wt: 129.2 g/mol
InChI Key: ZOQTYYYRQHZQAR-UHFFFAOYSA-N
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Description

N-Ethylvaleramide, also known as N-Ethylpentanamide, is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of valeramide, where the amide nitrogen is substituted with an ethyl group.

Scientific Research Applications

N-Ethylvaleramide has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, “N-Ethylmaleimide”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and causes damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for “N-Ethylvaleramide” are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylvaleramide can be synthesized through the reaction of valeric acid with ethylamine. The process typically involves the following steps:

    Esterification: Valeric acid is first converted to valeric acid ethyl ester using ethanol and an acid catalyst.

    Amidation: The ester is then reacted with ethylamine under controlled conditions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Ethylvaleramide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of N-Ethylvaleramide involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, influencing their activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymatic reactions .

Comparison with Similar Compounds

    N-Methylvaleramide: Similar structure but with a methyl group instead of an ethyl group.

    N-Propylvaleramide: Contains a propyl group on the nitrogen atom.

    N-Butylvaleramide: Features a butyl group substitution.

Uniqueness: N-Ethylvaleramide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-ethylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-5-6-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQTYYYRQHZQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334653
Record name N-Ethylvaleramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54007-33-9
Record name N-Ethylvaleramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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